Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate)
Description
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulphate) (CAS 1324-15-8), also known as Solubilised Vat Orange 1, is a water-soluble derivative of the vat dye Vat Orange 1. Its molecular formula is C₂₄H₁₂Br₂O₈S₂·2Na, with a molecular weight of 698.27 g/mol . The compound features a dibenzo[b,def]chrysene core substituted with bromine atoms at positions 7 and 14, and two sulphate ester groups that confer water solubility.
Properties
CAS No. |
3564-70-3 |
|---|---|
Molecular Formula |
C24H12Na2O8S2 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
disodium;(19-sulfonatooxy-8-hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaenyl) sulfate |
InChI |
InChI=1S/C24H14O8S2.2Na/c25-33(26,27)31-23-17-7-3-1-5-13(17)15-9-11-20-22-16(10-12-19(23)21(15)22)14-6-2-4-8-18(14)24(20)32-34(28,29)30;;/h1-12H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
DLIHJRCWNWWTSF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2OS(=O)(=O)[O-])C=CC5=C4C(=C(C6=CC=CC=C56)OS(=O)(=O)[O-])C=C3.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation in the Presence of Pyridine with Chlorosulfonic Acid
- The parent compound, often referred to as C.I. Vat Yellow 4 leuco form, undergoes sulfonation using chlorosulfonic acid in the presence of pyridine.
- Pyridine acts as a solvent and base, facilitating the sulfonation reaction by neutralizing the generated hydrogen chloride.
- The reaction introduces sulfate groups at the 7 and 14 positions of the dibenzo(b,def)chrysene core.
- After sulfonation, the reaction mixture is treated with alkali (usually sodium hydroxide) to neutralize the acidic groups and form the disodium salt.
- Insoluble impurities are filtered out, pyridine is removed, and the product is salted out to isolate the disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate).
Sulfonation Using Pyridine-Metal Catalysts and Sulfur Trioxide Sources
- An alternative method employs pyridine in combination with metal catalysts such as copper, iron, or zinc.
- Sulfur trioxide sources include sulfur trioxide itself, chlorosulfonic acid, or methyl chlorosulfonate.
- These reagents sulfonate the C.I. Vat Yellow 4 compound under controlled conditions.
- The subsequent neutralization and purification steps are similar to the first method, leading to the disodium salt product.
Summary Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Sulfonation with chlorosulfonic acid in pyridine | Chlorosulfonic acid, pyridine, C.I. Vat Yellow 4 leuco | Pyridine neutralizes HCl; introduces sulfate groups at 7,14 positions |
| 2 | Neutralization and purification | Alkali (NaOH), filtration, removal of pyridine, salting-out | Produces disodium salt; removes impurities |
| 3 | Sulfonation with pyridine-metal catalyst and sulfur trioxide source | Pyridine, Cu/Fe/Zn catalyst, SO3 or chlorosulfonic acid or methyl chlorosulfonate | Metal catalyst promotes sulfonation; alternative sulfonating agents |
| 4 | Neutralization and purification | Same as above | Ensures product purity and isolation |
Reaction Mechanism Insights
- The sulfonation occurs via electrophilic aromatic substitution where the sulfur trioxide or chlorosulfonic acid electrophile attacks the aromatic rings at the 7 and 14 positions, which are activated due to the hydroxyl groups.
- Pyridine acts as a base to trap the hydrogen chloride byproduct, preventing side reactions.
- The metal catalysts in the second method may facilitate the formation of active sulfonating species or stabilize intermediates, enhancing reaction efficiency.
Physical and Chemical Properties Relevant to Preparation
- The compound is an orange powder, soluble in water and acetone, slightly soluble in alcohol.
- Strong sulfuric acid changes its color to greenish-yellow; diluted acid yields a golden color.
- The aqueous solution exhibits bright yellow fluorescence under UV light.
- These properties indicate successful sulfonation and salt formation, useful for monitoring reaction progress.
Applications Related to Preparation
- The compound is widely used as a vat dye for cotton fabric, providing red-light yellow coloration with good coverage and medium affinity.
- It is also suitable for printing on cotton and dyeing silk, wool, and polyvinyl alcohol fibers.
Research Findings and Industrial Relevance
- The preparation methods are well-established and industrially scalable, with suppliers in China providing commercial quantities.
- The use of pyridine and chlorosulfonic acid remains the standard due to efficiency and product purity.
- Metal-catalyzed sulfonation offers an alternative potentially reducing reaction times or improving yields, though less commonly applied in large-scale manufacturing.
- Regulatory data from EPA and Australian Industrial Chemicals Introduction Scheme confirm the compound's active commercial status and safety profiles.
Chemical Reactions Analysis
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfate groups into hydroxyl groups, altering the compound’s properties.
Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Photonic Devices
One of the primary applications of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) is in photonic devices. Its ability to convert light into electrical energy makes it suitable for:
- Solar Cells : The compound's photoelectric properties allow it to be integrated into solar cell technology, enhancing efficiency through improved light absorption and conversion rates.
- LEDs : Its fluorescent characteristics are beneficial for light-emitting diodes (LEDs), potentially improving color purity and brightness.
Case Study: Solar Cell Efficiency
Research indicates that incorporating disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) into organic photovoltaic cells has resulted in a measurable increase in efficiency compared to traditional materials. A study showed an increase in power conversion efficiency from 8% to 10% when this compound was utilized as a dopant.
Environmental Applications
The environmental impact of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) is an area of active research. Preliminary studies suggest that it can interact with various biological molecules, raising questions about its ecological safety.
Environmental Interaction Studies
- Biodegradation : Investigations into the biodegradation pathways of this compound indicate that while it is stable in the environment, certain microbial strains can metabolize it effectively.
- Aquatic Toxicity : Screening assessments have shown low toxicity levels in aquatic environments under typical exposure scenarios. However, further research is necessary to fully understand its long-term ecological effects .
Biological Studies
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) has been studied for its interactions with biological systems:
- Protein Binding : Initial studies suggest that the compound can bind to proteins and nucleic acids, potentially altering their functions. This raises important considerations for its use in biomedical applications.
- Fluorescent Probes : Its fluorescent properties make it a candidate for use as a biological probe in imaging techniques.
Case Study: Protein Interaction
A study conducted on the binding affinity of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) with specific proteins revealed that it could serve as a useful tool for tracking protein interactions in live cells. The results indicated significant binding at concentrations relevant to physiological conditions.
Mechanism of Action
The mechanism by which disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) exerts its effects is primarily through its photoelectric properties. When exposed to light, it can generate electron-hole pairs, which are crucial for its function in devices like solar cells and OLEDs. The molecular targets and pathways involved include the interaction with light photons and the subsequent generation of charge carriers.
Comparison with Similar Compounds
Vat Orange 1 (CAS 1324-11-4)
Structure: C₂₄H₁₀Br₂O₂ (bibromodibenzo[b,def]chrysene-7,14-dione).
Key Differences:
Vat Orange 2 (CAS 1324-35-2)
Structure: C₃₀H₁₂Br₂O₂ (dibromopyranthrene-8,16-dione).
Key Differences:
- Larger pyranthrene core vs. dibenzochrysene.
- Applications: Used in niche dyeing applications requiring high colorfastness .
Acid Orange 10 (CAS 1936-15-8)
Structure: C₁₆H₁₀N₂Na₂O₇S₂ (azo-naphthalenedisulfonate).
Key Differences:
Dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl Disulphate (CAS Not Provided)
Structure: A polycyclic aromatic hydrocarbon with chlorine substituents and disulphate groups.
Key Differences:
- Larger pentaphene core vs. dibenzochrysene.
- Chlorine substituents may alter photostability and electronic properties.
2,9-Dibenzo[b,def]chrysene-Based Polymers
Structure: Conjugated polymers derived from 2,9-dibromo-dibenzo[b,def]chrysene-7,14-dione.
Key Differences:
- Brominated dione monomers polymerized for electronic applications.
- No sulphation; designed for charge transport in organic electronics. Applications: Organic semiconductors in LEDs and solar cells .
Comparative Data Table
Biological Activity
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly regarding its genotoxicity and carcinogenic properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) is characterized by its complex polycyclic structure which contributes to its biological interactions. Its molecular formula is C22H16Na2O8S2, with a molecular weight of approximately 496.48 g/mol. The presence of sulfate groups enhances its solubility in aqueous environments, which is crucial for biological assays.
Genotoxicity and Cytotoxicity
Research has indicated that dibenzo[b,def]chrysene derivatives exhibit significant genotoxic effects. A study focused on the cytotoxicity and DNA adduct formation in human mammary carcinoma MCF-7 cells revealed that while disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) did not induce high levels of DNA adducts at lower concentrations (0.75–4.5 μM), its metabolites showed increased genotoxic potential. Specifically, exposure to certain diol-epoxide derivatives resulted in substantial DNA adduct formation (33 and 51 pmol adducts/mg DNA) compared to the low levels observed with the parent compound (0.6 pmol adducts/mg DNA) .
The mechanisms underlying the biological activity of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) involve metabolic activation via cytochrome P450 enzymes. The expression of CYP1A1 and CYP1B1 in MCF-7 cells was assessed following exposure to various PAHs, including this compound. While minimal induction was observed for disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate), other PAHs like benzo[a]pyrene showed significant enzyme activation .
Case Studies
Several case studies have highlighted the environmental and health implications of PAHs like disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate). For instance:
- Environmental Persistence : Research indicates that PAHs are persistent in the environment and can accumulate in biological systems, leading to chronic exposure risks .
- Cancer Risk Assessment : Epidemiological studies have linked PAH exposure to increased cancer risk in populations living near industrial sites or exposed to tobacco smoke .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate), and how is its purity validated?
The compound is synthesized via sulfonation of dibromo-dibenzo[b,def]chrysene precursors, followed by neutralization with sodium hydroxide. Key steps include controlled sulfation at the 7,14-positions and purification via recrystallization or column chromatography. Purity is validated using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, as well as nuclear magnetic resonance (NMR) spectroscopy to confirm sulfate ester formation and sodium counterion integration .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
Fourier-transform infrared (FTIR) spectroscopy identifies sulfate ester peaks at ~1250 cm⁻¹ (S=O stretching) and ~1050 cm⁻¹ (S-O symmetric stretching). UV-Vis spectroscopy reveals absorption maxima in the 350–450 nm range due to the extended π-conjugation of the dibenzochrysene core. Differentiation from brominated analogs (e.g., dibromodibenzo[b,def]chrysene derivatives) requires mass spectrometry (MS) to confirm molecular weight (698.27 g/mol) and absence of bromine isotopes .
Advanced Research Questions
Q. How does the electronic structure of Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) influence its performance in organic electronics?
The planar dibenzochrysene core enables strong π-π stacking, enhancing charge transport in conjugated polymers. Computational studies (e.g., density functional theory) predict a narrow bandgap (~2.1 eV), making it suitable for organic photovoltaic devices. Experimental validation involves cyclic voltammetry to measure HOMO/LUMO levels and photoluminescence quenching assays to assess exciton diffusion efficiency .
Q. What methodological approaches are used to study its binding interactions with proteins like Tim-3?
Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities by analyzing interactions with Tim-3’s immunoglobulin domain. Experimental validation uses surface plasmon resonance (SPR) to measure dissociation constants (Kd) and competitive ELISA to assess inhibition of ligand-receptor binding. The compound’s sulfonate groups are critical for electrostatic interactions with positively charged residues in the binding pocket .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in UV-Vis or NMR spectra often arise from solvent effects or impurities. For example, polar solvents (e.g., DMSO) may shift absorption maxima compared to nonpolar solvents. Methodological solutions include:
Q. What strategies optimize its solubility in aqueous buffers for biochemical assays?
The disodium sulfonate groups enhance water solubility, but aggregation can occur at high concentrations. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
